molecular formula C27H44O3 B602416 3α-paricalcitol CAS No. 216161-87-4

3α-paricalcitol

カタログ番号: B602416
CAS番号: 216161-87-4
分子量: 416.64
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3α-paricalcitol is an isomer of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.

科学的研究の応用

1. Antitumor Potential

Paricalcitol, an analog of 1,25-dihydroxyvitamin D3, has shown potential in reducing the proliferation of uterine fibroid cells. In vitro and in vivo studies indicate that paricalcitol may significantly reduce fibroid tumor size, suggesting its potential as a noninvasive medical treatment option for uterine fibroids (Halder et al., 2014).

2. Anticancer Activity

Paricalcitol has demonstrated anticancer activity against leukemia, myeloma, and colon cancer cells. It inhibits cell proliferation by inducing cell cycle arrest, differentiation, and apoptosis. Its interaction with the vitamin D receptor (VDR) plays a crucial role in these processes, making it a candidate for clinical trials in certain cancers (Kumagai et al., 2003).

3. Immunomodulatory Effects

Paricalcitol exerts significant immunomodulatory activity comparable to calcitriol. It impairs the differentiation of immature dendritic cells from monocytes and reduces their capacity to induce antigen-specific T cells. This immunomodulatory potency makes paricalcitol relevant in therapy for chronic immune-mediated inflammatory diseases (Sochorová et al., 2009).

4. Renoprotective Effects

Studies have shown paricalcitol's efficacy in reducing albuminuria in patients with diabetic nephropathy. It offers a novel approach to lower residual renal risk in diabetes, especially when added to renin–angiotensin–aldosterone system (RAAS) inhibition therapy (de Zeeuw et al., 2010).

5. Modulation of Glucose Metabolism

Paricalcitol has been studied for its effects on glucose metabolism in patients with chronic kidney disease. However, it does not significantly impact glucose tolerance, insulin sensitivity, or beta-cell insulin response in non-diabetic patients with stage 3-4 chronic kidney disease (de Boer et al., 2012).

6. Combating Diabetic Nephropathy

Paricalcitol, when combined with omega-3 fatty acids, has shown enhanced renoprotective actions against diabetic nephropathy. This combination therapy enhances renal anti-oxidant and anti-inflammatory pathways, suggesting a synergistic effect in combating diabetic nephropathy (El-Boshy et al., 2021).

7. Attenuation of Kidney Injury

Paricalcitol attenuates cyclosporine-induced kidney injury by suppressing inflammatory, pro-fibrotic, and apoptotic factors through inhibition of various signaling pathways. This suggests its therapeutic potential in preventing nephropathy caused by certain medications (Park et al., 2010).

8. Cardiovascular and Renal Effects

Paricalcitol has been investigated for its effects on endothelial function and inflammation in patients with type 2 diabetes and chronic kidney disease. However, the study found no significant difference in endothelial function or biomarkers of inflammation and oxidative stress after treatment (Thethi et al., 2015).

9. Acute Kidney Injury Prevention

Paricalcitol shows a renoprotective effect in acute kidney injury models by decreasing renal oxidative injury and inflammation. It activates the Nrf2/HO-1 signaling pathway, providing new insights into AKI prevention (Wang et al., 2023).

特性

CAS番号

216161-87-4

分子式

C27H44O3

分子量

416.64

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。